molecular formula C6H13FN2 B13323843 Rel-(3S,4R)-4-fluoro-N,N-dimethylpyrrolidin-3-amine

Rel-(3S,4R)-4-fluoro-N,N-dimethylpyrrolidin-3-amine

Cat. No.: B13323843
M. Wt: 132.18 g/mol
InChI Key: AYFDWGKNWTZXFX-RITPCOANSA-N
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Description

Rel-(3S,4R)-4-fluoro-N,N-dimethylpyrrolidin-3-amine is a chiral fluorinated amine compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3S,4R)-4-fluoro-N,N-dimethylpyrrolidin-3-amine typically involves the use of chiral starting materials and fluorination reagents. One common method involves the reaction of a chiral pyrrolidine derivative with a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and may require the presence of a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Rel-(3S,4R)-4-fluoro-N,N-dimethylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while substitution reactions can introduce various functional groups at the fluorine position.

Scientific Research Applications

Rel-(3S,4R)-4-fluoro-N,N-dimethylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(3S,4R)-4-fluoro-N,N-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Rel-(3S,4R)-4-fluoro-N,N-dimethylpyrrolidin-3-amine: Unique due to its specific chiral configuration and fluorine substitution.

    Rel-(3S,4R)-4-(hydroxymethyl)pyrrolidine: Similar structure but with a hydroxymethyl group instead of a fluorine atom.

    Rel-(3S,4R)-4-(trifluoromethyl)pyrrolidine: Contains a trifluoromethyl group, offering different chemical properties.

Uniqueness

This compound is unique due to its specific chiral centers and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C6H13FN2

Molecular Weight

132.18 g/mol

IUPAC Name

(3S,4R)-4-fluoro-N,N-dimethylpyrrolidin-3-amine

InChI

InChI=1S/C6H13FN2/c1-9(2)6-4-8-3-5(6)7/h5-6,8H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

AYFDWGKNWTZXFX-RITPCOANSA-N

Isomeric SMILES

CN(C)[C@H]1CNC[C@H]1F

Canonical SMILES

CN(C)C1CNCC1F

Origin of Product

United States

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